molecular formula C9H8N2O B178624 2-Benzyl-1,3,4-oxadiazole CAS No. 13148-63-5

2-Benzyl-1,3,4-oxadiazole

Cat. No. B178624
CAS RN: 13148-63-5
M. Wt: 160.17 g/mol
InChI Key: QBXCAUWVKMECDN-UHFFFAOYSA-N
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Description

2-Benzyl-1,3,4-oxadiazole is a heterocyclic compound . It is a five-membered ring molecule that contains two carbon atoms, two nitrogen atoms, and one oxygen atom . Oxadiazoles, including 2-Benzyl-1,3,4-oxadiazole, have been found to have a wide range of applications due to their diverse biological activities .


Synthesis Analysis

The synthesis of oxadiazoles, including 2-Benzyl-1,3,4-oxadiazole, often involves the cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold . The synthesized compounds are then characterized using techniques such as FT-IR, LCMS, and NMR .


Molecular Structure Analysis

The molecular structure of 2-Benzyl-1,3,4-oxadiazole consists of a five-membered heterocyclic ring with two carbon atoms, two nitrogen atoms, and one oxygen atom . The presence of these atoms in the ring allows for the placement of two substituents in the oxadiazole ring .


Chemical Reactions Analysis

The chemical reactions involving 2-Benzyl-1,3,4-oxadiazole typically involve the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 . This is followed by the acylation of the amino group of oxadiazoles with some acid chlorides .

Scientific Research Applications

Corrosion Inhibition

  • Oxadiazole derivatives have been found effective in controlling mild steel dissolution. Studies have shown that certain synthesized oxadiazole derivatives, such as 5-benzyl-3-((4-nitrophenylamino)methyl)-1,3,4-oxadiazole-2-(3H)-thione, exhibit high corrosion inhibition efficiency in acidic environments. This is observed through techniques like weight loss measurement, electrochemical impedance spectroscopy, and potentiodynamic polarization, supporting their potential use in corrosion protection (Kalia et al., 2020).

Biological and Antibacterial Studies

  • 1,3,4-Oxadiazole bearing compounds, including those with benzyl-oxadiazole structures, are researched for their biological activities. Some derivatives have been synthesized and screened against Gram-negative and Gram-positive bacteria, exhibiting moderate to significant antibacterial activity (Khalid et al., 2016).

Green Synthesis Approaches

  • Research has developed eco-friendly protocols for synthesizing 2-aryl-1,3,4-oxadiazoles. Such methods involve using hydrazides and 1,1-dichloro-2-nitroethene in water-based reaction mediums, without catalysts, highlighting environmentally sustainable approaches in chemical synthesis (Zhu et al., 2015).

Advanced Material Applications

  • 1,3,4-Oxadiazoles, including the benzyl-oxadiazole variants, find applications in advanced materials such as scintillation materials and the dyestuffs industry. Their electronic and nuclear resonance spectra make them of interest in these fields (Hetzheim & Möckel, 1967).

Anticancer Research

  • Some 2,5-disubstituted 1,3,4-oxadiazole analogues, including those with benzyl groups, have been evaluated for their anticancer activities. Compounds like 3-(5-benzyl-1,3,4-oxadiazol-2-yl)quinolin-2(1H)-one have shown promising results in inhibiting the growth of various cancer cell lines (Salahuddin et al., 2014).

Future Directions

The future directions for 2-Benzyl-1,3,4-oxadiazole and other oxadiazoles include further refinement of their synthesis strategies and exploration of their potential as anti-infective agents . There is also a growing interest in heterocyclic systems of this nature, leading to new methods of obtaining complex structures containing oxadiazole rings .

properties

IUPAC Name

2-benzyl-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-2-4-8(5-3-1)6-9-11-10-7-12-9/h1-5,7H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBXCAUWVKMECDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60405613
Record name 2-benzyl-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60405613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzyl-1,3,4-oxadiazole

CAS RN

13148-63-5
Record name 2-(Phenylmethyl)-1,3,4-oxadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13148-63-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-benzyl-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60405613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
MM Hamad - Archiv der Pharmazie, 1990 - Wiley Online Library
A series of five membered heterocycles, namely 5‐(benzyl or cyanomethyl)‐3‐acetyl‐2,2‐disubstituted‐1,3,4‐oxadiazolines (3a‐e), 2,5‐disubstituted‐1,3,4‐oxadiazoles (4a, b), 2‐…
Number of citations: 10 onlinelibrary.wiley.com
A Kudelko - Tetrahedron, 2011 - Elsevier
Reactions of symmetrical 1,1′-diphenylthiodiacetic acid dihydrazide and triethyl orthoesters in the presence of catalytic amount of glacial acetic acid resulted in the formation of three …
Number of citations: 11 www.sciencedirect.com
A Kudelko - Tetrahedron, 2012 - Elsevier
Reactions of α-mercapto-β-phenylpropionic and α-mercaptophenylacetic acid hydrazides with triethyl orthoesters were conducted under N 2 in glacial acetic acid and resulted in the …
Number of citations: 15 www.sciencedirect.com

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